molecular formula C21H18FN3O2 B2591258 N-(2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide CAS No. 890631-18-2

N-(2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide

Cat. No.: B2591258
CAS No.: 890631-18-2
M. Wt: 363.392
InChI Key: FOWCKBBQTSYWQN-UHFFFAOYSA-N
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Description

This compound features a benzimidazole core substituted at position 1 with a 4-fluorophenylmethyl group and at position 2 with an ethyl chain terminating in a furan-2-carboxamide moiety. The furan-2-carboxamide moiety contributes to hydrogen-bonding capabilities and structural rigidity, which may influence binding affinity in biological systems.

Properties

IUPAC Name

N-[2-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O2/c22-16-9-7-15(8-10-16)14-25-18-5-2-1-4-17(18)24-20(25)11-12-23-21(26)19-6-3-13-27-19/h1-10,13H,11-12,14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWCKBBQTSYWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)F)CCNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable base.

    Attachment of the Furan Ring: The furan ring can be attached through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using a furan-2-boronic acid derivative and a palladium catalyst.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the intermediate with a suitable amine under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, and halides; electrophiles such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Pharmacology: Research focuses on understanding the compound’s pharmacokinetics and pharmacodynamics, as well as its interactions with biological targets.

    Biology: The compound is used in studies related to cell signaling pathways, enzyme inhibition, and receptor binding.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials, catalysts, and chemical sensors.

Mechanism of Action

The mechanism of action of N-(2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs. electron-donating groups : The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to 4-chlorophenyl () or 4-methylphenyl (d) analogues, as fluorine’s small size and high electronegativity reduce steric hindrance and oxidative degradation .
  • Stereochemical considerations : The stereospecific analogue () highlights the importance of chirality in receptor interactions, though the target compound’s stereochemistry remains unspecified .

Biological Activity

N-(2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide is a complex organic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

\text{N 2 1 4 fluorophenyl methyl 1H 1 3 benzodiazol 2 yl}ethyl)furan-2-carboxamide}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The benzodiazole moiety is known to modulate various biological pathways, including enzyme inhibition and receptor interactions. The presence of the furan and fluorophenyl groups enhances its binding affinity and selectivity towards these targets.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 1.55 μM against cancer cell lines, indicating potent inhibitory activity .

Antimicrobial Activity

Research has shown that derivatives of the benzodiazole class possess antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes, thereby inhibiting their function and leading to cell death.

Case Studies

A study investigating the structure-activity relationship (SAR) of similar compounds highlighted that modifications in the fluorophenyl group significantly affect biological potency. For example, replacing the fluorine atom with other halogens altered the compound's efficacy against specific cancer cell lines.

CompoundIC50 (μM)Activity
This compoundTBDAnticancer
F8–B221.55Antiviral
F8–S4310.76Antiviral

Pharmacological Studies

In vitro studies have demonstrated that this compound exhibits low cytotoxicity in normal cell lines while maintaining potent activity against targeted cancer cells. This selectivity is crucial for therapeutic applications as it minimizes damage to healthy tissues .

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